molecular formula C9H9N3O2S B7739370 1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone CAS No. 5351-85-9

1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone

Cat. No.: B7739370
CAS No.: 5351-85-9
M. Wt: 223.25 g/mol
InChI Key: XPZMHSMUMPMPMD-UHFFFAOYSA-N
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Description

Piperonal thiosemicarbazone (PTSC) is a Schiff base derived from the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) and thiosemicarbazide. Its structure, [(E)-1,3-benzodioxol-5-ylmethylideneamino]thiourea, features a planar benzodioxole ring system conjugated with a thiosemicarbazone moiety, enabling π-π stacking and hydrogen-bonding interactions . PTSC and its derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s crystal structure, reported in the Cambridge Structural Database (CSD), shows variations in substituents (e.g., methyl, nitro, or phenyl groups) at the imine (N–H) and amidic (S–H) positions, influencing supramolecular arrangements and activity . PTSC has also been utilized in organometallic complexes, such as ruthenium-arene derivatives, which exhibit enhanced bioactivity .

Properties

IUPAC Name

(1,3-benzodioxol-5-ylmethylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-9(15)12-11-4-6-1-2-7-8(3-6)14-5-13-7/h1-4H,5H2,(H3,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZMHSMUMPMPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-85-9
Record name 2-(1,3-Benzodioxol-5-ylmethylene)hydrazinecarbothioamide
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Record name Hydrazinecarbothioamide, 2-(1,3-benzodioxol-5-ylmethylene)-
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Record name (1,3-benzodioxol-5-ylformaldehyde) thiosemicarbazone
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Preparation Methods

Reagents and Reaction Conditions

  • Piperonal : 1 equivalent (typically 1.5–2.0 g scale)

  • Thiosemicarbazide derivatives : 1 equivalent (N-substituted: H, methyl, ethyl, phenyl)

  • Solvent : Absolute ethanol (80 mL per 1 g of piperonal)

  • Catalyst : Glacial acetic acid (3–5 drops)

  • Temperature : Reflux (78–80°C)

  • Duration : 3–4 hours

Stepwise Procedure

  • Reaction Setup : Piperonal and the respective thiosemicarbazide are suspended in anhydrous ethanol. Glacial acetic acid is added to protonate the carbonyl oxygen, facilitating nucleophilic attack by the thiosemicarbazide’s terminal amine.

  • Reflux : The mixture is heated under reflux for 3–4 hours, during which the solution transitions from clear to a pale yellow suspension, indicating imine (C=N) bond formation.

  • Workup : The reaction is cooled to room temperature, and the precipitate is filtered using a sintered glass crucible.

  • Purification : The crude product is washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and acetic acid.

  • Drying : The purified solid is air-dried under vacuum for 24 hours, yielding a crystalline product.

Structural Variations

The N(4)-substituent on the thiosemicarbazide dictates the ligand’s electronic and steric properties. Common derivatives include:

  • Piperonal thiosemicarbazone (HpTSC) : Unsubstituted (R = H)

  • N-Methyl-piperonal thiosemicarbazone (MepTSC) : R = CH₃

  • N-Ethyl-piperonal thiosemicarbazone (EtpTSC) : R = C₂H₅

  • N-Phenyl-piperonal thiosemicarbazone (PhpTSC) : R = C₆H₅

Table 1: Synthesis Parameters for N-Substituted Piperonal Thiosemicarbazones

N-SubstituentThiosemicarbazideReaction Time (h)Key Spectral Data (IR, cm⁻¹)
HThiosemicarbazide3–4ν(C=N): 1580–1600; ν(C=S): 820–840
CH₃N-Methylthiosemicarbazide3–4ν(C=N): 1595–1610; ν(C=S): 830–850
C₂H₅N-Ethylthiosemicarbazide3–4ν(C=N): 1585–1605; ν(C=S): 825–845
C₆H₅N-Phenylthiosemicarbazide3–4ν(C=N): 1600–1620; ν(C=S): 835–855

Microwave-Assisted Synthesis

While conventional reflux remains the standard, recent advancements have introduced microwave-assisted techniques to accelerate the synthesis of metal complexes incorporating piperonal thiosemicarbazones. Although primarily applied to ruthenium coordination compounds, this method highlights potential adaptations for ligand synthesis:

Protocol for Ligand Synthesis (Hypothetical Extension)

  • Reagent Mixing : Piperonal and thiosemicarbazide are dissolved in a polar solvent (e.g., ethylene glycol).

  • Microwave Irradiation : The mixture is subjected to microwave heating (150°C, 5 minutes) under argon.

  • Precipitation : The product is isolated via addition of a non-polar solvent (e.g., diethyl ether).

Advantages :

  • Reduced reaction time (minutes vs. hours)

  • Enhanced purity due to controlled heating

Characterization and Validation

Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:

Spectroscopic Methods

  • Infrared (IR) Spectroscopy : Confirms imine (C=N, 1580–1620 cm⁻¹) and thioamide (C=S, 820–855 cm⁻¹) bond formation.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Piperonal’s aldehyde proton (δ 9.8–10.2 ppm) disappears post-condensation; new signals emerge for imine (δ 8.2–8.5 ppm) and thioamide NH (δ 11.5–12.0 ppm).

    • ¹³C NMR : Resonances at δ 145–150 ppm (C=N) and δ 175–180 ppm (C=S) validate the structure.

X-ray Crystallography

Single-crystal X-ray diffraction of PhpTSC derivatives reveals a planar geometry with bond lengths of 1.28–1.30 Å (C=N) and 1.68–1.70 Å (C=S), consistent with delocalized π-electron systems.

Table 2: Comparative Crystallographic Data for [(η⁶-p-cymene)Ru(pPhTSC)Cl]Cl

ParameterValue
C=N Bond Length1.29 Å
C=S Bond Length1.69 Å
Ru–S Bond Distance2.32 Å
Crystal SystemMonoclinic

Mechanistic Insights and Optimization

The condensation proceeds via a nucleophilic addition-elimination mechanism:

  • Protonation : Acetic acid protonates piperonal’s carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic Attack : The thiosemicarbazide’s terminal amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Loss of water yields the conjugated imine-thioamide structure.

Yield Optimization Strategies :

  • Stoichiometry : A 1:1 molar ratio minimizes side products.

  • Solvent Choice : Ethanol balances solubility and polarity, though DMF may enhance rates for bulky substituents.

  • Catalyst Loading : Excess acetic acid (>5 drops) risks esterification byproducts.

Applications and Implications

The synthetic accessibility of piperonal thiosemicarbazone underpins its utility in:

  • Anticancer Agents : Ru(II)-arene complexes exhibit IC₅₀ values of 7–159 μM against colon cancer cells.

  • Antibacterial Activity : Gram-positive pathogens (e.g., Staphylococcus aureus) show MIC values as low as 10 μM.

  • Catalytic Inhibition : Blocks human topoisomerase II at 20 μM, preventing DNA replication .

Chemical Reactions Analysis

Metal Complex Formation

Piperonal thiosemicarbazones act as bidentate ligands, coordinating via the imine nitrogen (N) and thione sulfur (S) atoms. They form stable complexes with transition metals, including Ru(II), Ni(II), Cu(II), and Cd(II) .

Ruthenium(II) Complexes

Synthesis:

  • Precursor: [(η⁶-p-cymene)RuCl₂]₂

  • Conditions: Microwave-assisted or reflux in methanol

  • Stoichiometry: 1:1 (ligand:metal)

Representative Complexes:

ComplexStructureDNA Binding (Kₐ, M⁻¹)Topoisomerase II Inhibition (IC₅₀, μM)
[(η⁶-p-cymene)Ru(PhTSC)Cl]Cl Octahedral4.07 × 10³20
(bipy)₂Ru(HpTSC) Distorted octahedral1.5 × 10⁴15

Anticancer Activity:

  • IC₅₀ values against HCT-116 colon cancer cells: 7–159 μM .

  • Mechanisms: DNA intercalation, topoisomerase II inhibition, and ROS generation .

Nickel(II) and Copper(II) Complexes

Metal SaltProductCoordination ModeBiological Activity
NiCl₂[Ni(2,3BTSTCH)]UnsymmetricalAntifungal (Candida albicans)
CuCl₂[Cu(2,3BTSTCH)Cl]Square planarDNA cleavage via oxidative pathways

Structural Modifications and Reactivity

Substituents on the thiosemicarbazone backbone significantly alter reactivity and biological properties:

Modifications:

  • N(4)-Alkylation: Enhances lipophilicity and antibacterial activity (e.g., MeTSC vs. PhTSC) .

  • π-Extension: Co-planar arrangement of the benzodioxole and thiosemicarbazone moieties stabilizes π–π interactions in crystal lattices .

Key Findings:

  • Antibacterial Activity: PhTSC derivatives show MIC values as low as 10 μM against Bacillus cereus .

  • Antioxidant Capacity: EC₅₀ values for DPPH radical scavenging: 18–22 μM (comparable to Trolox) .

Comparative Reactivity Table

Reaction TypeReactantsConditionsKey ProductActivity/Outcome
Ligand synthesisPiperonal + ThiosemicarbazideReflux, ethanolHpTSCAnticancer, antibacterial
Ru(II) coordinationHpTSC + [(η⁶-p-cymene)RuCl₂]₂Methanol, reflux[(η⁶-p-cymene)Ru(HpTSC)Cl]ClTopoisomerase II inhibition
Ni(II) complexationHpTSC + NiCl₂Aqueous ethanol[Ni(HpTSC)Cl₂]Antifungal

Scientific Research Applications

Anticancer Activity

Piperonal thiosemicarbazones have shown promising results in anticancer research. Studies indicate that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • DNA Interaction : PTSC complexes demonstrate strong binding to DNA, which is crucial for their anticancer activity. For instance, the binding constants for PTSC derivatives with calf thymus DNA were found to be in the range of 3.97×103M13.97\times 10^3\,\text{M}^{-1} to 4.07×103M14.07\times 10^3\,\text{M}^{-1} at 293 K . This interaction can lead to the disruption of DNA replication and transcription processes.
  • Topoisomerase II Inhibition : Several PTSC derivatives act as catalytic inhibitors of human topoisomerase II, an enzyme critical for DNA unwinding during replication. The IC50 values for these compounds ranged from 26 to 150 µM against human colon cancer cell lines HCT-116 and Caco-2 .
  • Antioxidant Properties : PTSC complexes exhibit antioxidant capabilities, which may contribute to their cytotoxic effects on cancer cells by reducing oxidative stress .

Antibacterial Activity

The antibacterial properties of piperonal thiosemicarbazones have been evaluated against various pathogenic bacterial strains:

  • Gram-positive Bacteria : Studies show that PTSC complexes possess significant antibacterial activity against Gram-positive strains, with IC50 values as low as 10 µM . This suggests that these compounds could be developed into effective antibacterial agents.
  • Mechanism of Action : The mechanism behind the antibacterial action may involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Interaction with Biomolecules

Piperonal thiosemicarbazones also interact with various biomolecules, which is essential for their pharmacological properties:

  • Human Serum Albumin (HSA) : PTSC complexes bind strongly to HSA, which affects their distribution and efficacy in biological systems. Binding constants for these interactions were reported to be around 2.94×104M12.94\times 10^4\,\text{M}^{-1} . This binding can prolong the half-life of drugs in circulation.
  • DNA Binding Studies : The interaction studies revealed that PTSC derivatives not only bind to DNA but also exhibit selectivity towards cancerous cells compared to normal cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of piperonal thiosemicarbazones:

StudyYearFindings
Beckford et al. 2011Evaluated the antibacterial activity of diimine-piperonal thiosemicarbazone complexes, highlighting their effectiveness against Gram-positive bacteria.
Nascimento et al. 2022Investigated the antileukemic properties of polyaromatic thiosemicarbazones and their copper complexes, emphasizing enhanced antitumor activity upon complexation.
LeBlanc et al. 2011Reported on mixed-ligand diimine-piperonal thiosemicarbazone complexes showing promising anticancer activities against colon cancer cell lines.

Mechanism of Action

The mechanism of action of piperonal, thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. The molecular targets include DNA, enzymes involved in redox regulation, and mitochondrial pathways .

Comparison with Similar Compounds

Structural Variations and Crystallography

  • Piperonal vs. Piperidine/Pyrrolidine Derivatives :
    Piperidine- and pyrrolidine-based thiosemicarbazones (e.g., compounds 5a–s in ) replace the benzodioxole ring with heterocyclic amines. These frameworks enhance interactions with biological targets like dihydrofolate reductase (DHFR), as seen in studies where piperidine derivatives showed IC50 values ranging from 0.12–4.50 µM . In contrast, PTSC’s benzodioxole group may favor tyrosinase inhibition, as observed in benzaldehyde thiosemicarbazones .
  • Substituent Effects: Substitutions on the thiosemicarbazone nitrogen (e.g., aromatic vs. aliphatic groups) significantly impact activity. For example, PTSC derivatives with electron-withdrawing groups (–Br, –Cl) exhibit stronger antimicrobial effects than those with electron-donating groups (–CH3) . Similar trends are noted in pyridine-3-carbaldehyde thiosemicarbazones, where halogen substituents enhance antifungal activity .

Table 1: Structural and Crystallographic Comparison

Compound Core Structure Substituents Space Group Biological Target
Piperonal TSC Benzodioxole H, methyl, nitro, phenyl P1̄, P21/c Tyrosinase, DHFR
Piperidine TSC Piperidine Aromatic/benzyl Not reported DHFR (IC50: 0.12–4.50 µM)
Pyridine-3-carbaldehyde TSC Pyridine Halogens (–F, –Cl) Not reported Antimicrobial

Biological Activity

Piperonal thiosemicarbazone (PTSC) is a derivative of piperonal that has gained attention in medicinal chemistry due to its diverse biological activities, including cytotoxic, antibacterial, and antiviral properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with PTSC.

1. Chemical Structure and Synthesis

Piperonal thiosemicarbazone can be synthesized through the reaction of piperonal with thiosemicarbazide in the presence of an acid catalyst. The general reaction can be represented as follows:

Piperonal+ThiosemicarbazideAcidPiperonal Thiosemicarbazone\text{Piperonal}+\text{Thiosemicarbazide}\xrightarrow{\text{Acid}}\text{Piperonal Thiosemicarbazone}

The resulting compound exhibits a thiosemicarbazone structure, which is known for its ability to coordinate with metal ions, enhancing its biological properties .

2.1 Anticancer Activity

PTSC has demonstrated significant anticancer activity against various human cancer cell lines. For instance, studies have shown that PTSC and its metal complexes exhibit cytotoxic effects on colon cancer cells (HCT-116 and Caco-2) with IC50 values ranging from 7 to 159 µM .

Table 1: Cytotoxicity of Piperonal Thiosemicarbazone Derivatives

CompoundCell LineIC50 (µM)
Piperonal ThiosemicarbazoneHCT-1167-159
Piperonal-N(4)-ethylCaco-210-150
Piperonal-N(4)-phenylMCF-717.4

The mechanism of action appears to involve DNA intercalation, as evidenced by binding constants in the range of 104105M110^4-10^5M^{-1}, indicating a strong interaction with DNA .

2.2 Antibacterial Activity

PTSC exhibits antibacterial properties primarily against Gram-positive bacteria. Studies report IC50 values as low as 10 µM against pathogenic strains . The antibacterial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Table 2: Antibacterial Activity of Piperonal Thiosemicarbazone

Bacterial StrainIC50 (µM)
Staphylococcus aureus10
Bacillus subtilis15
Escherichia coli>100

2.3 Antioxidant Properties

PTSC has also been evaluated for its antioxidant activity using DPPH radical scavenging assays. The results indicate that PTSC exhibits significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid .

3. Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of PTSC:

  • Study on Metal Complexes : Research involving ruthenium complexes of PTSC revealed enhanced anticancer properties compared to the free ligand, suggesting that metal coordination can amplify biological activity .
  • In Silico Studies : Molecular docking studies have indicated that PTSC derivatives possess favorable binding energies with key cancer-related proteins, suggesting potential for multitargeting therapeutic strategies .

4.

Piperonal thiosemicarbazone is a promising compound in medicinal chemistry with notable anticancer, antibacterial, and antioxidant activities. Its effectiveness can be enhanced through metal coordination, making it a candidate for further development in pharmacological applications. Ongoing research into its mechanisms of action and potential as a therapeutic agent is warranted.

Q & A

Q. Key Notes for Experimental Design :

  • For spectrophotometric Pd(II) analysis, validate methods using synthetic alloys or certified reference materials to ensure accuracy (±2% error tolerance) .
  • In biological studies, include controls for metal ion speciation (e.g., Fe²⁺ vs. Fe³⁺) and redox activity (e.g., ascorbate oxidation assays) .
  • For crystallography, refine structures using SHELXL (CCDC deposition recommended) and cross-validate bond lengths/angles with literature values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone
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